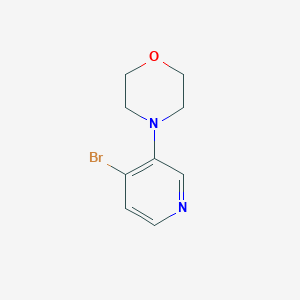

4-(4-Bromopyridin-3-yl)morpholine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-bromopyridin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-1-2-11-7-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJKKKLFVAWAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 4-(4-Bromopyridin-3-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-bromopyridin-3-yl)morpholine, a valuable building block in medicinal chemistry. The document delves into the primary synthetic strategies, with a focus on the nucleophilic aromatic substitution (SNAr) reaction, which represents the most direct and efficient route. A detailed experimental protocol, grounded in established chemical principles and analogous transformations, is presented. Furthermore, this guide discusses the critical aspects of reaction mechanism, regioselectivity, and product characterization, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of the Morpholinyl-Pyridine Scaffold

The morpholine moiety is a privileged pharmacophore in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its presence can improve aqueous solubility, metabolic stability, and target binding affinity. When coupled with a substituted pyridine ring, the resulting scaffold offers a versatile platform for the development of novel therapeutics across a range of disease areas. 4-(4-Bromopyridin-3-yl)morpholine, in particular, serves as a key intermediate, with the bromine atom providing a convenient handle for further functionalization through various cross-coupling reactions.

Strategic Approaches to Synthesis

The construction of the C-N bond between the morpholine and pyridine rings is the central challenge in the synthesis of 4-(4-bromopyridin-3-yl)morpholine. Two primary strategies are considered for this transformation:

-

Nucleophilic Aromatic Substitution (SNAr): This is the most direct approach, involving the reaction of a dihalopyridine with morpholine. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at positions ortho and para to the nitrogen atom.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers an alternative method for C-N bond formation and is particularly useful for less reactive aryl halides.

This guide will focus on the SNAr approach due to its operational simplicity and the inherent reactivity of the likely starting material, 3,4-dibromopyridine.

The Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(4-bromopyridin-3-yl)morpholine is most effectively achieved through the SNAr reaction of 3,4-dibromopyridine with morpholine.

Mechanistic Insights and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (morpholine) attacks the electron-deficient pyridine ring at a carbon atom bearing a leaving group (bromide), forming a high-energy anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the departure of the leaving group.

A critical consideration in the reaction of 3,4-dibromopyridine is regioselectivity . The pyridine nitrogen is a strong electron-withdrawing group, which deactivates the entire ring towards electrophilic attack but activates it for nucleophilic attack. This activation is most pronounced at the C2 (ortho) and C4 (para) positions. In the case of 3,4-dibromopyridine, the C4 position is para to the ring nitrogen, making it the more electrophilic and, therefore, the preferred site of nucleophilic attack. The attack at C4 allows for the negative charge in the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, providing significant stabilization.

Figure 1: Conceptual workflow of the SNAr synthesis.

Detailed Experimental Protocol

This protocol is based on established procedures for SNAr reactions on dihalopyridines.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles |

| 3,4-Dibromopyridine | C₅H₃Br₂N | 236.89 | - | 2.37 g | 10.0 mmol |

| Morpholine | C₄H₉NO | 87.12 | 1.007 g/mL | 1.05 mL | 12.0 mmol |

| Potassium Carbonate | K₂CO₃ | 138.21 | - | 2.76 g | 20.0 mmol |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.944 g/mL | 20 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dibromopyridine (2.37 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

-

Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

-

Add morpholine (1.05 mL, 12.0 mmol) to the stirred suspension.

-

Heat the reaction mixture to 90-100 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into ice water (100 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(4-bromopyridin-3-yl)morpholine as a solid.

Expected Results and Characterization

Based on analogous reactions, a moderate to good yield (50-70%) of the desired product can be expected. The purified product should be characterized by standard spectroscopic methods.

Expected ¹H and ¹³C NMR Data:

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Pyridine-H2 | ~8.3 | ~150 |

| Pyridine-H5 | ~7.2 | ~125 |

| Pyridine-H6 | ~8.4 | ~148 |

| Morpholine-CH |

An In-Depth Technical Guide to 4-(4-Bromopyridin-3-yl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromopyridin-3-yl)morpholine is a heterocyclic building block of significant interest in medicinal chemistry. Its unique electronic and structural features, combining a reactive bromopyridine core with the pharmacologically favorable morpholine moiety, position it as a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, a detailed, field-proven synthesis protocol, and an exploration of the reactivity and potential applications of this compound, particularly in the realm of kinase inhibitor development.

Introduction: The Strategic Importance of the Morpholinopyridine Scaffold

The morpholine ring is a privileged scaffold in modern drug discovery, frequently incorporated into molecular designs to enhance aqueous solubility, metabolic stability, and target engagement.[1] When appended to a pyridine nucleus, it forms a morpholinopyridine system that serves as a cornerstone for a multitude of biologically active compounds, including kinase inhibitors and central nervous system (CNS) agents.[2][3] The subject of this guide, 4-(4-Bromopyridin-3-yl)morpholine, further functionalizes this key scaffold with a bromine atom at the 4-position of the pyridine ring. This bromine atom acts as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions for the introduction of molecular diversity.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-Bromopyridin-3-yl)morpholine is presented in the table below.

| Property | Value | Source |

| CAS Number | 1563533-04-9 | [5] |

| Molecular Formula | C₉H₁₁BrN₂O | [6] |

| Molecular Weight | 243.10 g/mol | [6] |

| Appearance | Off-white to light yellow solid | [1] |

| Predicted pKa | 2.37 ± 0.12 | [1] |

| Predicted LogP | 1.6 | [6] |

| SMILES | C1COCCN1C2=C(C=NC=C2)Br | [7] |

| InChIKey | RHEDZKKCXNVSPI-UHFFFAOYSA-N | [8] |

Synthesis of 4-(4-Bromopyridin-3-yl)morpholine: A Detailed Experimental Protocol

The synthesis of 4-(4-Bromopyridin-3-yl)morpholine can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The following protocol provides a robust and reproducible method for its preparation from commercially available starting materials.

Reaction Principle and Causality

The synthesis proceeds through the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this case, the electron-withdrawing effect of the pyridine nitrogen atom activates the ring towards nucleophilic attack by morpholine. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and to promote the formation of the charged intermediate. A non-nucleophilic base is employed to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

Sources

- 1. 4-(6-bromopyridin-3-yl)morpholine CAS#: 952582-08-0 [m.chemicalbook.com]

- 2. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1563533-04-9|4-(4-Bromopyridin-3-yl)morpholine|BLD Pharm [bldpharm.com]

- 6. 4-(6-Bromopyridin-3-yl)morpholine | C9H11BrN2O | CID 23092131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 4-(4-bromopyridin-2-yl)morpholine (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]

- 8. 4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 51063918 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number 1563533-04-9

An in-depth search for the compound associated with CAS number 1563533-04-9 did not yield any publicly available information. This suggests that the provided CAS number may be incorrect, assigned to a compound that is not yet disclosed in public databases, or is a proprietary substance without published technical literature.

Consequently, the creation of an in-depth technical guide as requested is not possible without the foundational information of the compound's identity, structure, and biological activity. Public chemical databases and scientific literature searches returned no relevant results for this specific identifier.

Researchers, scientists, and drug development professionals are advised to verify the CAS number and seek information from the originating source of the compound. Without this primary information, a comprehensive technical guide covering mechanism of action, experimental protocols, and other core requirements cannot be compiled.

Technical Whitepaper: 4-(4-Bromopyridin-3-yl)morpholine in Advanced Organic Synthesis & Drug Discovery

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the availability of versatile, highly functionalized building blocks. 4-(4-Bromopyridin-3-yl)morpholine (CAS: 1563533-04-9) has emerged as a privileged scaffold in medicinal chemistry and advanced organic synthesis. By combining the electron-deficient nature of a halogenated pyridine with the favorable physicochemical properties of a morpholine ring, this intermediate offers a highly reactive vector for palladium-catalyzed cross-coupling while simultaneously improving the aqueous solubility and target-binding affinity of downstream active pharmaceutical ingredients (APIs).

This technical guide explores the mechanistic rationale, physicochemical profiling, and step-by-step synthetic methodologies associated with this critical compound, supported by 1[1] and.

Physicochemical Profiling

Understanding the baseline quantitative data of a building block is critical for predicting its behavior in complex reaction mixtures and biological assays. The core properties are summarized below[1].

| Property | Value |

| Chemical Name | 4-(4-Bromopyridin-3-yl)morpholine |

| CAS Registry Number | 1563533-04-9 |

| Molecular Formula | C9H11BrN2O |

| Molecular Weight | 243.10 g/mol |

| InChIKey | NEJKKKLFVAWAFX-UHFFFAOYSA-N |

| SMILES | BrC1=C(N2CCOCC2)C=NC=C1 |

| Appearance | Solid (Off-white to pale yellow) |

| Purity Standards | Typically ≥95% (Commercial grade) |

Mechanistic Insights: Reactivity & Causality

The utility of 4-(4-Bromopyridin-3-yl)morpholine stems from the synergistic electronic effects of its substituents:

-

C4-Bromine Activation: In a pyridine ring, the electronegative nitrogen atom withdraws electron density via both inductive and resonance effects, leaving the 2- and 4-positions highly electron-deficient. This makes the C-Br bond at the 4-position exceptionally susceptible to oxidative addition by Palladium(0) species, allowing for rapid cross-coupling at lower temperatures compared to standard aryl bromides.

-

C3-Morpholine Modulation: The morpholine ring is a saturated heterocycle containing both nitrogen and oxygen. Attached at the 3-position, the steric bulk of the adjacent bromine forces the morpholine ring out of coplanarity with the pyridine core. This steric twist minimizes resonance electron donation from the morpholine nitrogen into the pyridine ring, preserving the electrophilicity of the C4-bromine. Furthermore, the morpholine oxygen acts as a potent hydrogen-bond acceptor, a critical feature for interacting with kinase hinge regions in drug design.

Palladium-catalyzed cross-coupling cycle utilizing 4-(4-bromopyridin-3-yl)morpholine.

Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

To convert this building block into a functional API intermediate, a robust Suzuki-Miyaura cross-coupling protocol is required. The following methodology is designed as a self-validating system, ensuring high yield while explaining the causality behind each operational choice.

Objective: Synthesis of a C4-aryl functionalized morpholino-pyridine intermediate.

Reagents & Materials:

-

4-(4-Bromopyridin-3-yl)morpholine (1.0 equiv)

-

Arylboronic acid or pinacol ester (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)

-

Potassium carbonate (K₂CO₃, 3.0 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask, charge 4-(4-Bromopyridin-3-yl)morpholine, the selected arylboronic acid, and K₂CO₃.

-

Causality: Utilizing a flame-dried environment removes ambient moisture. Excess uncontrolled moisture can competitively hydrolyze the boronic acid (protodeboronation) before transmetalation can occur, severely reducing the yield.

-

-

Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with ultra-pure N₂ or Argon for a minimum of 15 minutes.

-

Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) peroxo complexes, terminating the catalytic cycle. The 4:1 ratio of Dioxane to Water is mathematically optimized: water is strictly required to dissolve the inorganic base and form the reactive "ate" complex with the boronic acid, while dioxane maintains the solubility of the organic substrates.

-

-

Catalyst Addition & Heating: Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of inert gas. Seal the flask and heat to 90 °C for 4-6 hours.

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. Heating provides the thermodynamic activation energy required to overcome the steric hindrance of the ortho-morpholine group during transmetalation.

-

-

Self-Validating Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The system validates completion when the starting material mass peak (m/z [M+H]⁺ = 243.0/245.0) is entirely consumed, replaced by the product mass.

-

Workup & Extraction: Cool the mixture to room temperature, dilute with EtOAc, and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Causality: NaHCO₃ neutralizes acidic byproducts. Brine increases the ionic strength of the aqueous layer, reducing the aqueous solubility of the morpholine-containing product and driving it quantitatively into the organic (EtOAc) layer.

-

-

Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂).

-

Causality: Na₂SO₄ chemically sequesters residual water without altering the pH, preventing the degradation of basic nitrogen centers. Silica gel chromatography effectively separates the target compound from homocoupled boronic acid dimers and palladium black.

-

Applications in Epigenetic Drug Discovery

Beyond basic synthesis, 4-(4-Bromopyridin-3-yl)morpholine is a cornerstone in the development of epigenetic modulators. Notably, patent literature highlights the use of morpholino-pyridine derivatives in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors [2].

PRMT5 is an enzyme responsible for the symmetric dimethylation of arginine residues on histones (H3/H4), leading to transcriptional repression of tumor suppressor genes. In drug design, incorporating the morpholino-pyridine motif provides a rigid vector that occupies the substrate-binding pocket. The morpholine oxygen acts as a crucial hydrogen-bond acceptor, anchoring the inhibitor to the enzyme's hinge region, thereby competitively blocking the natural substrate and S-adenosylmethionine (SAM) cofactor[2].

Mechanism of action for morpholino-pyridine derived PRMT5 inhibitors in oncology.

References

- Title: 1563533-04-9 | 4-(4-Bromopyridin-3-yl)

- Title: 4-BROMO-3-(MORPHOLINO)

- Title: United States Patent (PRMT5 Epigenetic Regulation)

Sources

Discovery and Synthesis of Bromopyrimidine Compounds: A Strategic Guide for Drug Development

Executive Summary

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics. As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently rely on bromopyrimidines—specifically 5-bromopyrimidine and its derivatives—as foundational building blocks. The strategic placement of a bromine atom on the electron-deficient pyrimidine core provides an ideal synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling.

This technical guide dissects the mechanistic rationale, optimized synthetic protocols, and therapeutic applications of bromopyrimidine compounds. By moving beyond theoretical chemistry and focusing on the causality behind operational parameters, this whitepaper provides a self-validating framework for researchers developing next-generation targeted therapies, particularly ATP-competitive kinase inhibitors.

Mechanistic Rationale: Why Bromopyrimidines?

The pyrimidine ring is highly electron-deficient due to the electron-withdrawing nature of its two nitrogen atoms. This electronic landscape makes standard electrophilic aromatic substitution (such as direct halogenation) inherently difficult. However, the C5 position is the least deactivated carbon on the ring. By applying controlled electrophilic bromination, we can regioselectively install a bromine atom at C5.

Once installed, the resulting C-Br bond is highly polarized. This renders the 5-bromopyrimidine scaffold an excellent substrate for oxidative addition by Palladium or Nickel catalysts. Through 1 [4], researchers can rapidly generate diverse chemical libraries.

Synthetic workflow from pyrimidine precursors to targeted kinase inhibitors.

Core Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and high yields, experimental workflows must be designed with built-in chemical logic. Below are three foundational protocols for the synthesis and utilization of bromopyrimidines, detailing the causality behind each reagent choice.

Protocol 1: Direct Bromination of Pyrimidine to 5-Bromopyrimidine

Reference Grounding: 2 [1]

Mechanistic Rationale: Direct bromination of an unactivated pyrimidine requires a strong electrophile. Using deionized water as a solvent is a deliberate choice; it acts as a heat sink to dissipate the intense exothermic energy of the bromination, preventing thermal degradation or ring cleavage of the pyrimidine core.

-

Initiation: Add pyrimidine (48g, 0.5 mol) to 350 mL of deionized water in a reaction flask.

-

Thermal Control: Submerge the flask in an ice bath, ensuring the internal temperature drops below 50°C.

-

Electrophilic Addition: Slowly add elemental bromine (88g, 0.55 mol) dropwise with continuous, vigorous stirring.

-

Maturation: Allow the mixture to warm to room temperature naturally. Stir for exactly 60 minutes to ensure complete conversion.

-

Validation & Workup: Filter the resulting solid. Wash the collected precipitate with water until the filtrate reaches a neutral pH (self-validating step indicating the removal of residual hydrobromic acid). Recrystallize from ethanol to yield pure 5-bromopyrimidine (~96% yield).

Protocol 2: Synthesis of 2-Amino-5-bromopyrimidine

Reference Grounding: 3 [2]

Mechanistic Rationale: The presence of the amino group at the C2 position donates electron density into the pyrimidine ring via resonance, significantly increasing its nucleophilicity. To prevent destructive polybromination or oxidation of the amine, N-bromosuccinimide (NBS) is utilized instead of elemental bromine. NBS provides a controlled, steady state of low-concentration electrophilic bromine.

-

Solvation: Dissolve 2-aminopyrimidine (2.5g, 26.29 mmol) in 25 mL of polar aprotic acetonitrile to ensure full solubility of both the starting material and NBS.

-

Halogenation: Under strict ice-cooling, add NBS (4.6g, 27.9 mmol) in portions.

-

Reaction: Stir the mixture in the dark (to prevent radical-mediated side reactions) overnight at room temperature.

-

Workup: Recover the solvent under reduced pressure. Wash the crude residue with 100 mL of water to dissolve the water-soluble succinimide byproduct. Filter and dry in vacuo to obtain a white solid (Yield: 97%).

Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-Bromopyrimidine

Mechanistic Rationale: While Palladium is the gold standard for cross-coupling, Nickel catalysts are highly effective for electron-deficient heteroaryls. The use of the bulky, electron-rich tricyclohexylphosphine (PCy3) ligand stabilizes the highly reactive Ni(0) intermediate, forcing the challenging oxidative addition into the pyrimidine C-Br bond.

-

Preparation: Flame-dry a 1000-mL round-bottomed flask under vacuum, then cool under an inert argon atmosphere.

-

Reagent Loading: Add anhydrous K₃PO₄ (base), 5-bromopyrimidine, 3-furanylboronic acid, and the catalyst NiCl₂(PCy₃)₂.

-

Coupling: Add tert-amyl alcohol as the solvent. Heat the mixture to 100°C with vigorous stirring for 12 hours.

-

Purification: Cool to room temperature, quench with water, and extract with diethyl ether. Wash the organic layer with 1.0 M NaOH (to remove unreacted boronic acid) and brine. Dry over anhydrous MgSO₄, concentrate, and recrystallize to afford 5-(furan-3-yl)pyrimidine (Yield: 83%).

Quantitative Data & Optimization Metrics

To facilitate rapid decision-making in drug design, the following table consolidates the reaction efficiencies and biological activities of key bromopyrimidine derivatives.

| Compound / Scaffold | Primary Application | Key Reagents / Catalyst | Expected Yield | Biological Activity (IC₅₀) |

| 5-Bromopyrimidine | Agrochemical/Pharma Intermediate | Br₂, H₂O (Solvent) | 96% | N/A (Precursor) |

| 2-Amino-5-bromopyrimidine | Kinase Inhibitor Precursor | NBS, Acetonitrile | 97% | N/A (Precursor) |

| 5-(Furan-3-yl)pyrimidine | Cross-Coupled Intermediate | NiCl₂(PCy₃)₂, K₃PO₄ | 83% | N/A (Intermediate) |

| Bromo-pyrimidine Analogs | Bcr/Abl Tyrosine Kinase Inhibitor | Dasatinib-derived synthesis | Variable | ~0.012 μM |

Application in Targeted Therapies: Kinase Inhibitors

The ultimate value of bromopyrimidine synthesis lies in its application to human health. 4 [5] represent one of the most successful classes of targeted cancer therapies. Because the pyrimidine core structurally mimics the adenine ring of ATP, bromopyrimidine derivatives are privileged scaffolds for designing ATP-competitive inhibitors.

Recent studies have demonstrated that5 [3]. By substituting the core with specific halogens and functional groups via cross-coupling, researchers have synthesized analogs of Dasatinib that exhibit IC₅₀ values as low as 0.012 μM against chronic myeloid leukemia (CML) cell lines (e.g., K562 cells).

Mechanism of action of bromopyrimidine-based Bcr/Abl kinase inhibitors.

By deeply understanding the chemical behavior of the pyrimidine ring—and treating the C-Br bond not just as a structural feature, but as a programmable gateway for molecular complexity—drug development professionals can rapidly accelerate the discovery of life-saving therapeutics.

References

- BenchChem.

- ChemicalBook. "2-Amino-5-bromopyrimidine synthesis."

- European Journal of Medicinal Chemistry (via PubMed). "Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors."

- RSC Advances (RSC Publishing). "Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines."

- Journal of Medicinal Chemistry (ACS Publications). "Small Molecule Kinase Inhibitor Drugs (1995–2021)

Sources

- 1. Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characterization and Synthetic Utility of 4-(4-Bromopyridin-3-yl)morpholine in Drug Discovery

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, understanding the precise physicochemical properties of your starting materials is the foundation of successful synthesis. 4-(4-Bromopyridin-3-yl)morpholine is a highly privileged bifunctional building block. With a definitive molecular weight of 243.10 g/mol , this compound bridges two critical domains in medicinal chemistry: the morpholine ring acts as a pharmacokinetic (PK) modulator to enhance aqueous solubility, while the bromopyridine core provides a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling. This whitepaper deconstructs the molecular weight, outlines self-validating experimental workflows, and details the mechanistic rationale for deploying this scaffold in advanced therapeutics.

Deconstructing the Molecular Weight and Physicochemical Profile

To effectively deploy this compound in stoichiometric calculations for high-throughput screening or scale-up synthesis, a precise understanding of its molecular weight (MW) and isotopic distribution is mandatory. The exact mass dictates the compound's ligand efficiency (LE) and its viability within Lipinski’s Rule of Five.

Table 1: Quantitative Breakdown of Molecular Weight (Formula: C₉H₁₁BrN₂O)

| Element | Atomic Mass ( g/mol ) | Count | Total Contribution ( g/mol ) | Mass Fraction (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 44.47% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.56% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 32.87% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.52% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 6.58% |

| Total MW | 243.104 | 100.00% |

Table 2: Key Physicochemical Parameters

| Parameter | Value | Causality / Impact on Drug Design |

| Molecular Weight | 243.10 g/mol | Highly efficient starting mass; leaves an ample MW budget (<500 Da) for downstream functionalization. |

| Monoisotopic Mass | 242.005 Da | Critical for high-resolution mass spectrometry (HRMS) targeting the ⁷⁹Br isotope. |

| H-Bond Acceptors | 3 | Enhances aqueous solubility and facilitates critical interactions with kinase hinge regions. |

| H-Bond Donors | 0 | Prevents off-target aggregation and maintains favorable blood-brain barrier (BBB) permeability. |

Mechanistic Grounding: Morpholino-Pyridines in Target Modulation

Why do we synthesize molecules with this specific mass and architecture? The morpholine ring is a heavily utilized scaffold in central nervous system (CNS) drug discovery and oncology . It acts as a basic, hydrophilic moiety that balances the lipophilic-hydrophilic profile of a drug candidate.

In oncology, morpholino-pyridine derivatives are classic pharmacophores for inhibiting the PI3K/mTOR pathway. The oxygen atom of the morpholine ring frequently engages in a critical hydrogen bond with the hinge region of the PI3K kinase domain, while the electron-deficient pyridine core fits snugly into the adjacent hydrophobic pocket.

PI3K/mTOR signaling pathway highlighting the inhibitory target of morpholino-pyridine derivatives.

Synthetic Utility: Self-Validating Cross-Coupling Protocol

The 243.10 g/mol mass of 4-(4-Bromopyridin-3-yl)morpholine is rarely the final drug weight; it is a synthetic launchpad. The bromine atom at the 4-position is highly activated toward oxidative addition due to the electron-withdrawing nature of the adjacent pyridine nitrogen, making it an ideal candidate for palladium-catalyzed Suzuki-Miyaura cross-coupling .

Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling

Objective: Couple 4-(4-Bromopyridin-3-yl)morpholine with an aryl boronic acid to expand the scaffold.

-

Reagent Preparation (Stoichiometry based on MW = 243.10 g/mol ):

-

Weigh 243.1 mg (1.0 mmol) of 4-(4-Bromopyridin-3-yl)morpholine.

-

Weigh 1.2 mmol of the desired aryl boronic acid.

-

Causality: A 20% stoichiometric excess of the boronic acid is utilized to compensate for competitive protodeboronation at elevated temperatures.

-

-

Catalyst and Base Selection:

-

Add 5 mol% Pd(dppf)Cl₂.

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing the precipitation of inactive palladium black.

-

Add 2.0 mmol of Potassium Carbonate (K₂CO₃).

-

Causality: A mild inorganic base is required to form the reactive boronate complex without causing nucleophilic aromatic substitution (SₙAr) side reactions that could cleave the morpholine ring.

-

-

Solvent System & Degassing:

-

Suspend the reagents in 10 mL of a 4:1 mixture of 1,4-Dioxane and H₂O.

-

Causality: Dioxane solubilizes the organic building block, while water dissolves the K₂CO₃ base and facilitates the crucial transmetalation step.

-

Sparge the solution with N₂ gas for 10 minutes.

-

Causality: Dissolved oxygen must be purged to prevent the oxidative homocoupling of boronic acids and the degradation of the Pd(0) active species.

-

-

Execution and Self-Validation:

-

Heat the mixture to 90°C for 4 hours.

-

Validation Check: Spot the reaction on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The complete disappearance of the starting material spot (UV active at 254 nm) and the appearance of a highly fluorescent product spot confirm successful conversion.

-

Analytical Characterization: Validating the Molecular Weight

To confirm the integrity of the starting material or troubleshoot a stalled synthesis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical gold standard .

Step-by-Step Methodology: LC-MS Molecular Weight Confirmation

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

-

Causality: Methanol ensures complete ionization and prevents sample precipitation within the narrow capillary tubing of the LC system.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column. Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

-

Causality: Formic acid acts as a proton source, ensuring the basic morpholine and pyridine nitrogens are protonated for optimal detection.

-

-

Mass Spectrometry (ESI+): Operate the mass spectrometer in Electrospray Ionization positive mode.

-

Self-Validating Data Interpretation:

-

The exact monoisotopic mass of the compound is 242.005 Da.

-

Validation Check: The resulting mass spectrum must display a characteristic 1:1 doublet at m/z 243.0 [M+H]⁺ and m/z 245.0 [M+H]⁺ .

-

Causality: This doublet is the definitive isotopic signature of a single bromine atom, arising from the near-equal natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). If this doublet is missing, the bromine handle has been lost (e.g., via unwanted debromination).

-

LC-MS analytical workflow for validating molecular weight and isotopic signature of the compound.

References

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Chemical Neuroscience. URL:[Link]

-

Siloxane-Based Cross-Coupling of Bromopyridine Derivatives - Organic Letters (ACS Publications). URL:[Link]

-

PubChem Compound Summary for CID 51063918, 4-(4-Bromopyridin-2-yl)morpholine (Proxy for exact isomer mass validation) - National Center for Biotechnology Information. URL:[Link]

Comprehensive Physicochemical Profiling and Synthetic Utility of 4-(4-Bromopyridin-3-yl)morpholine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(4-Bromopyridin-3-yl)morpholine (CAS: 1563533-04-9)

Executive Summary

In modern drug discovery, the strategic incorporation of heterocyclic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 4-(4-Bromopyridin-3-yl)morpholine represents a highly versatile, bifunctional building block. It combines the electron-deficient reactivity of a brominated pyridine ring with the physicochemical benefits of a morpholine moiety. This technical guide provides an in-depth analysis of its structural properties, electronic behavior, and field-proven methodologies for its utilization in complex synthetic workflows.

Structural & Physicochemical Profiling

The utility of 4-(4-Bromopyridin-3-yl)morpholine stems from the synergistic effects of its functional groups. The morpholine ring is a privileged pharmacophore known to impart desirable physicochemical properties, such as improved aqueous solubility and enhanced metabolic stability [1].

Electronic and Steric Dynamics

-

The Pyridine Core: The nitrogen atom in the pyridine ring withdraws electron density via induction and resonance, making the C4 position highly electrophilic.

-

The 4-Bromo Substituent: Bromine at the 4-position is highly activated for oxidative addition by transition metals, making it an ideal handle for cross-coupling reactions.

-

The 3-Morpholino Group: The morpholine nitrogen donates electron density into the ring, slightly tempering the electrophilicity of the pyridine core. More importantly, its steric bulk forces a slight deviation from coplanarity, which must be accounted for when selecting ligands for catalytic functionalization.

Quantitative Data Summary

The following table synthesizes the core physical and chemical properties of the compound [2]:

| Property | Value | Clinical / Synthetic Implication |

| Chemical Name | 4-(4-Bromopyridin-3-yl)morpholine | Standard IUPAC nomenclature. |

| CAS Number | 1563533-04-9 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C 9 H 11 BrN 2 O | Determines stoichiometric calculations. |

| Molecular Weight | 243.10 g/mol | Low molecular weight, ideal for fragment-based drug design. |

| InChI Key | NEJKKKLFVAWAFX-UHFFFAOYSA-N | Database indexing and structural verification. |

| Purity Standard | ≥ 95% | Minimum threshold for reproducible transition-metal catalysis. |

Chemical Reactivity & Mechanistic Pathways

The primary synthetic application of 4-(4-Bromopyridin-3-yl)morpholine is its use as an aryl halide in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The catalytic cycle is driven by the facile insertion of Pd(0) into the activated C-Br bond.

Catalytic cycle of Pd-catalyzed cross-coupling with the bromopyridine core.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the experimental choice, ensuring that researchers understand why a specific action is taken.

Objective

To functionalize the C4 position of 4-(4-Bromopyridin-3-yl)morpholine via C-C bond formation using an aryl boronic acid.

Step-by-Step Methodology

Step 1: Reagent Preparation & Stoichiometry

-

Action: Weigh 4-(4-Bromopyridin-3-yl)morpholine (1.0 eq) and the desired aryl boronic acid (1.2 eq) into a reaction vial.

-

Causality: A slight excess of boronic acid is used to compensate for potential protodeboronation (a common side reaction where the boronic acid degrades into the corresponding arene) and to drive the reaction to complete consumption of the valuable bromopyridine scaffold.

Step 2: Catalyst Selection

-

Action: Add Pd(dppf)Cl 2 (5 mol%) to the mixture.

-

Causality: The bidentate dppf ligand provides exceptional stability to the palladium center. Its large bite angle accelerates the reductive elimination step, effectively overcoming the steric hindrance imposed by the adjacent morpholine ring at the 3-position.

Step 3: Solvent & Base System

-

Action: Suspend the reagents in a 4:1 mixture of 1,4-Dioxane and H 2 O, followed by the addition of K 2 CO 3 (2.0 eq).

-

Causality: Dioxane efficiently dissolves the organic substrates. The addition of water is critical; it dissolves the inorganic base and facilitates the formation of the highly reactive trihydroxyboronate complex, which is the actual species that undergoes transmetalation.

Step 4: Degassing (Critical Self-Validation Checkpoint)

-

Action: Seal the vial and sparge the solution with N 2 or Argon gas for 15 minutes.

-

Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state.

-

Validation: If the reaction mixture turns entirely black immediately upon heating, it indicates the precipitation of "Palladium black" due to poor degassing. A successful initiation will maintain a homogeneous dark red/brown hue.

Step 5: Reaction Execution & Monitoring

-

Action: Heat the reaction mixture at 90°C for 12 hours. Monitor via LC-MS.

-

Validation: The reaction is deemed complete when the LC-MS trace shows the complete disappearance of the m/z 243/245 isotopic doublet (characteristic of the brominated starting material) and the appearance of the desired product mass.

Step 6: Workup & Purification

-

Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na 2 SO 4 , concentrate, and purify via silica gel chromatography.

-

Causality: Brine removes the water and highly polar impurities (including residual base and boronic acid byproducts). The morpholine ring may cause the product to streak on silica; adding 1% Triethylamine (TEA) to the mobile phase neutralizes the silica's acidity and ensures sharp elution bands.

Step-by-step experimental workflow for the functionalization reaction.

References

Navigating the Chemical Landscape of 4-(4-Bromopyridin-3-yl)morpholine: An In-depth Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the safety and hazards associated with 4-(4-Bromopyridin-3-yl)morpholine, a heterocyclic building block of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in the principles of chemical reactivity and toxicology. Our focus is on fostering a proactive safety culture through a deep understanding of the molecule's inherent properties.

At a Glance: Hazard Profile and Structural Analogs

The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[1][2] The morpholine component introduces additional long-term health considerations, including potential liver and kidney damage with chronic exposure.[3] Furthermore, under certain conditions, secondary amines like morpholine can form carcinogenic nitrosamines.[4]

Table 1: GHS Hazard Classifications of Structural Analogs

| Compound | CAS Number | GHS Hazard Statements | Source |

| 4-(4-Bromopyridin-2-yl)morpholine | 1040377-12-5 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |

| 4-(6-Bromopyridin-3-yl)morpholine | 952582-08-0 | H302: Harmful if swallowedH412: Harmful to aquatic life with long lasting effects | [5] |

| 4-Bromopyridine hydrochloride | 19524-06-2 | Harmful if swallowedHarmful in contact with skinCauses skin irritationCauses serious eye irritationHarmful if inhaledMay cause respiratory irritation | [6] |

| Morpholine | 110-91-8 | Flammable liquid and vaporHarmful if swallowedToxic in contact with skin or if inhaledCauses severe skin burns and eye damage | [7][8][9] |

This comparative data strongly suggests that 4-(4-Bromopyridin-3-yl)morpholine should be handled as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory tract, and potentially harmful if swallowed or absorbed through the skin.

The Chemistry of Hazard: Reactivity and Mechanistic Insights

Understanding the reactivity of 4-(4-Bromopyridin-3-yl)morpholine is fundamental to anticipating and mitigating potential hazards. The molecule's chemical behavior is dictated by the interplay of the electron-deficient pyridine ring, the bromine substituent, and the morpholine group.

The pyridine ring's electron-deficient nature makes it susceptible to nucleophilic attack.[10] The position of the bromine atom on the pyridine ring is a critical determinant of its reactivity in reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[10][11] While the bromine at the 4-position is readily displaced by strong nucleophiles, the conditions required for such reactions can also pose safety risks, such as the use of strong bases and high temperatures.

The morpholine moiety, a secondary amine, can undergo reactions typical of its class, including nitrosation in the presence of nitrites to form N-nitrosomorpholine (NMOR), a potential carcinogen.[4] This is a critical consideration in both the synthesis and biological application of this compound.

Experimental Workflow: A Proactive Approach to Safe Handling

A self-validating system of protocols is essential for the safe handling of 4-(4-Bromopyridin-3-yl)morpholine. The following workflow emphasizes a multi-layered approach to risk mitigation.

Caption: A workflow diagram illustrating the key stages of safe handling and emergency response.

Detailed Protocol for Safe Handling:

-

Risk Assessment and Preparation:

-

Before handling, review all available safety information for 4-(4-Bromopyridin-3-yl)morpholine and its structural analogs.

-

Identify potential hazards and establish control measures.

-

Ensure a chemical fume hood is in proper working order.

-

Have an appropriate spill kit and emergency contact information readily available.

-

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][9]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[12]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[1]

-

-

Handling and Storage:

Emergency Procedures: A Guide to First Response

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][13] | [1][13][16] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][16] | [1][16] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][15] | [1][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15][16] | [15][16] |

Toxicology and Long-Term Health Considerations

The toxicological profile of 4-(4-Bromopyridin-3-yl)morpholine is largely inferred from its constituent parts.

-

Bromopyridines: These compounds are generally considered to be irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[6]

-

Morpholine: Morpholine is corrosive and can cause severe skin burns and eye damage.[7] Long-term exposure to morpholine may lead to liver and kidney damage.[3] A significant concern with morpholine and other secondary amines is the potential for the in vivo formation of N-nitrosamines, which are classified as probable human carcinogens.[4] This is particularly relevant in drug development, where the metabolic fate of a compound is a key consideration.

Caption: A diagram illustrating the potential direct and long-term toxicological effects.

Conclusion: A Commitment to Safety

The responsible use of 4-(4-Bromopyridin-3-yl)morpholine in research and development necessitates a thorough understanding of its potential hazards. By leveraging data from structural analogs and adhering to rigorous safety protocols, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational resource for building a comprehensive safety plan for the handling and use of this and similar chemical entities.

References

- A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 - Benchchem. (n.d.).

- The reactivity of bromine atoms in brominated pyridines. The action of sodium methylate on 2,4,6‐tribromopyridine - R Discovery. (n.d.).

- What is Morpholine: A Simple Guide. (2025, September 17).

- A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone - Benchchem. (n.d.).

- 2-Bromopyridine - Explore the Science & Experts | ideXlab. (n.d.).

- On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF - ResearchGate. (n.d.).

- 4-(4-Bromo-2-pyridinyl)morpholine SDS, 1040377-12-5 Safety Data Sheets - ECHEMI. (n.d.).

- Morpholine - Santa Cruz Biotechnology. (n.d.).

- Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. (n.d.).

- Hazardous substance assessment – Morpholine - Canada.ca. (2025, December 19).

- 4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 51063918 - PubChem. (n.d.).

- Health effects of morpholine based coating for fruits and vegetables. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 19).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 4-(4-BROMOPYRIMIDIN-2-YL)MORPHOLINE SDS, 663194-10-3 Safety Data Sheets. (n.d.).

- Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).

- 4 - SAFETY DATA SHEET. (2009, January 16).

- 4-(6-Bromopyridin-3-yl)morpholine | C9H11BrN2O | CID 23092131 - PubChem. (n.d.).

- Morpholine - SAFETY DATA SHEET. (2025, April 16).

- 1563533-04-9|4-(4-Bromopyridin-3-yl)morpholine - BLDpharm. (n.d.).

- Morpholine. (n.d.).

- 4-(6-Bromopyridin-3-yl)morpholine | 952582-08-0 - MilliporeSigma. (n.d.).

- MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8. (n.d.).

- 4-(3-bromopyridin-4-yl)morpholine - C9H11BrN2O | CSSB00012767188 - Chemspace. (n.d.).

- Morpholine, 4,4'-methylenebis-: Human health tier II assessment. (2017, June 30).

- Morpholine synthesis - Organic Chemistry Portal. (n.d.).

- (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine - ResearchGate. (n.d.).

- Safety Data Sheet: Morpholine - Astech Ireland. (n.d.).

- Toxicity of morpholine. (2024, October 5).

- 4-(4-Bromopyridin-2-yl)morpholine - - MilliporeSigma. (n.d.).

Sources

- 1. echemi.com [echemi.com]

- 2. 4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 51063918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. ijmrhs.com [ijmrhs.com]

- 5. 4-(6-Bromopyridin-3-yl)morpholine | C9H11BrN2O | CID 23092131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. chemos.de [chemos.de]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. northmetal.net [northmetal.net]

- 13. echemi.com [echemi.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. fishersci.com [fishersci.com]

- 16. Toxicity of morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

role of morpholine in medicinal chemistry

The Strategic Integration of the Morpholine Pharmacophore in Modern Medicinal Chemistry: A Structural and Mechanistic Whitepaper

Executive Summary

In my tenure leading lead-optimization campaigns, few heterocyclic scaffolds have proven as versatile and structurally impactful as the morpholine ring. Recognized as a "privileged scaffold" in medicinal chemistry, morpholine is a six-membered heterocycle containing both oxygen and nitrogen. Its unique spatial arrangement allows it to act as a molecular bridge, fine-tune molecular polarity, and drastically modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates[1]. This whitepaper provides an in-depth technical analysis of morpholine’s physicochemical properties, its mechanistic role in target binding, and a self-validating synthetic protocol for its integration into novel therapeutics.

The Physicochemical Paradigm of Morpholine

The strategic choice to incorporate a morpholine ring over its structural cousins—such as piperidine or piperazine—is fundamentally driven by electronic and conformational causality. The primary structural distinction is the substitution of a methylene group (–CH₂–) in piperidine with an ether oxygen atom in morpholine[2].

This seemingly subtle bioisosteric replacement exerts a profound negative inductive effect (-I effect) . The electron-withdrawing nature of the oxygen atom pulls electron density away from the secondary amine, significantly reducing the basicity of the nitrogen atom. Consequently, the pKa drops from approximately 11.1 (piperidine) to 8.4 (morpholine)[2].

From a drug design perspective, this lower pKa ensures that morpholine-containing compounds are less protonated at physiological pH (7.4). This reduction in cationic charge improves aqueous solubility while maintaining a balanced lipophilic-hydrophilic profile, allowing the molecule to readily cross the Blood-Brain Barrier (BBB) for central nervous system (CNS) indications[3]. Furthermore, reducing the basicity of the amine is a proven strategy to mitigate off-target hERG channel liabilities, which are frequently driven by highly basic, lipophilic amines[2].

Table 1: Comparative Physicochemical Properties of Six-Membered Azacycles

| Property | Piperidine | Piperazine | Morpholine |

| Ring System | Saturated azacycle | Saturated diazacycle | Saturated oxazacycle |

| Heteroatoms | 1 Nitrogen | 2 Nitrogens | 1 Nitrogen, 1 Oxygen |

| Basic pKa (approx.) | 11.1 | 9.8 (N1), 5.6 (N2) | 8.4 |

| Relative Lipophilicity (LogP) | High | Intermediate | Low (Hydrophilic) |

| H-Bond Acceptors (HBA) | 1 | 2 | 2 |

| Typical hERG Liability Risk | High | Moderate | Low |

Mechanistic Roles in Target Binding (Pharmacodynamics)

Morpholine is not merely a passive pharmacokinetic modulator; it is an active participant in receptor-ligand interactions. It is frequently employed as an integral component of the pharmacophore for enzyme active-site inhibitors, bestowing selective affinity for a wide range of molecular targets[4].

A prime example of morpholine's mechanistic utility is observed in the design of kinase inhibitors and Cbl-b inhibitors. In these systems, the morpholine oxygen acts as a strict Hydrogen Bond Acceptor (HBA) . For instance, in the development of novel Benzodiazepine series Cbl-b inhibitors, crystallographic data reveals that the morpholine oxygen forms a critical hydrogen bond with the phenol group of a Tyrosine residue (Tyr260)[5]. Removing this oxygen (e.g., reverting to a piperidine analog) results in a complete loss of potency, proving that the morpholine pharmacophore is essential for binding[5].

Simultaneously, the weakly basic nitrogen can act as a conformation-locking element. Through intramolecular hydrogen bonding or localized salt bridges, the nitrogen restricts the rotational degrees of freedom of the molecule, locking it into its bioactive conformation before it even enters the binding pocket[5].

Fig 1: Dual mechanistic role of morpholine in target binding and ADME optimization.

Synthetic Methodologies & Experimental Protocols

The facile synthetic routes available for morpholine functionalization make it a highly attractive building block for medicinal chemists[4]. The most common method for incorporating a morpholine moiety into a drug scaffold is via the direct N-alkylation of the secondary amine.

Below is a self-validating, step-by-step protocol for the synthesis of Ethyl 2-morpholinoacetate , a highly versatile intermediate used in the synthesis of CNS therapeutics.

Protocol: SN2 N-Alkylation of Morpholine

Objective: High-yield synthesis of an N-alkylated morpholine derivative via bimolecular nucleophilic substitution (SN2).

Causality & Reagent Selection:

-

Solvent (Acetonitrile): A polar aprotic solvent is explicitly chosen to accelerate the SN2 mechanism. It solvates the potassium cation but leaves the morpholine nucleophile relatively unsolvated and highly reactive.

-

Base (Anhydrous K₂CO₃): A mild, insoluble inorganic base is selected over strong bases like NaOH. NaOH would risk base-catalyzed hydrolysis of the electrophile's ethyl ester. K₂CO₃ acts purely as an acid scavenger to neutralize the generated HCl, driving the reaction forward without degrading the product.

Step-by-Step Execution:

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve morpholine (1.0 eq, 10 mmol) in anhydrous acetonitrile (50 mL) under an inert nitrogen atmosphere.

-

Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 eq, 15 mmol). Note: Finely powdering the base increases the surface area, which is critical for the kinetics of this heterogeneous solid-liquid reaction.

-

Electrophile Addition: Cool the suspension to 0°C using an ice bath. Add ethyl chloroacetate (1.1 eq, 11 mmol) dropwise over 10 minutes. Note: Dropwise addition at low temperatures prevents exothermic runaway and minimizes unwanted di-alkylation side reactions.

-

Propagation: Remove the ice bath and heat the reaction mixture to reflux (approx. 82°C) for 4–6 hours.

-

Self-Validation (In-Process Control): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent. The system validates completion when the ninhydrin-active morpholine starting material spot (lower Rf) is completely consumed.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the KCl byproduct and excess K₂CO₃ salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification & Final Validation: Purify the crude oil via silica gel flash chromatography. Validate the final structure using ¹H-NMR (look for the characteristic morpholine multiplets at ~2.5 ppm for N-CH₂ and ~3.7 ppm for O-CH₂).

Fig 2: SN2 N-alkylation workflow for the synthesis of ethyl 2-morpholinoacetate.

Conclusion

The integration of the morpholine ring into a chemical scaffold is a masterclass in rational drug design. By leveraging the electron-withdrawing nature of its oxygen atom, medicinal chemists can simultaneously lower the basicity of the adjacent nitrogen, improve aqueous solubility, and establish highly specific hydrogen-bond interactions within target active sites. Whether optimizing a molecule for BBB penetration or rescuing a lead compound from hERG toxicity, morpholine remains an indispensable tool in the modern drug discovery arsenal.

References

-

Title: Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads Source: Bentham Science Publishers URL: [Link]

-

Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: Royal Society of Chemistry (RSC) URL: [Link]

-

Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: Medicinal Research Reviews (PubMed) URL: [Link]

-

Title: Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. benchchem.com [benchchem.com]

- 3. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00100A [pubs.rsc.org]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Leveraging 4-(4-Bromopyridin-3-yl)morpholine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of privileged scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridyl-morpholine motif has emerged as a uniquely valuable framework, prized for its ability to confer favorable pharmacological and pharmacokinetic properties upon drug candidates.[1][2][3] This guide focuses on a specific, highly versatile building block: 4-(4-Bromopyridin-3-yl)morpholine . We will explore the rationale behind its use, provide detailed protocols for its synthetic diversification, and illustrate its application in the context of targeted drug discovery.

The Rationale: A Scaffold of Dual Advantage

The utility of 4-(4-Bromopyridin-3-yl)morpholine stems from the synergistic contributions of its two core components: the morpholine ring and the bromopyridine nucleus.

The Morpholine Moiety: A Pharmacokinetic Enhancer

The morpholine ring is far more than a simple heterocyclic linker; it is a powerful tool for modulating a molecule's drug-like properties.[4] Its inclusion is often a deliberate strategy to enhance the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.[1][5]

-

Solubility and Permeability: The morpholine ring, with its ether oxygen and amine nitrogen, strikes a delicate hydrophilic-lipophilic balance.[5][6] The oxygen atom can act as a hydrogen bond acceptor, which can improve aqueous solubility, while the overall scaffold remains sufficiently lipophilic to facilitate membrane permeability.[1][5][7] This balance is critical for oral bioavailability and effective distribution to target tissues, including penetration of the blood-brain barrier (BBB) in CNS drug discovery.[5][8]

-

Metabolic Stability: The saturated nature of the morpholine ring generally imparts a high degree of metabolic stability, reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1]

-

Physicochemical Modulation: The weakly basic nitrogen atom provides a handle for tuning pKa, which can be crucial for optimizing solubility, avoiding off-target interactions, and improving overall pharmacokinetic/pharmacodynamic (PK/PD) properties.[5][8]

The Bromopyridine Nucleus: A Versatile Synthetic Hub

The pyridine ring is a ubiquitous feature in pharmaceuticals, recognized for its ability to engage in a variety of interactions with biological targets.[3][9] The bromine atom on 4-(4-Bromopyridin-3-yl)morpholine serves as a highly versatile synthetic handle, enabling the exploration of vast chemical space through robust and well-established cross-coupling reactions.

-

Reactive Handle: The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of a wide array of chemical moieties, including aryl, heteroaryl, alkyl, and amino groups.

-

Positional Reactivity: The bromine atom at the 4-position of the pyridine ring is particularly susceptible to oxidative addition by palladium catalysts, often leading to high reactivity and efficient coupling.[10] This enhanced reactivity is due to the electronic influence of the ring nitrogen atom.[10]

Core Synthetic Applications and Protocols

The true power of 4-(4-Bromopyridin-3-yl)morpholine is realized in its application as a substrate in key bond-forming reactions. Below are detailed protocols for two of the most powerful and widely used transformations in medicinal chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[11][12] This protocol provides a reliable starting point for coupling 4-(4-Bromopyridin-3-yl)morpholine with various boronic acids.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

-

Reaction Setup:

-

To a dry Schlenk flask, add 4-(4-Bromopyridin-3-yl)morpholine (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0–3.0 equiv).[13]

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11][13]

-

-

Solvent Addition:

-

Reaction Execution:

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.[13]

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).[11]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13]

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[13]

-

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Approx. Yield* |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | Good to Excellent |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | Dioxane/H₂O (4:1) | 90 | Good |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent |

| 4 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 100 | Good |

*Yields are estimated based on established protocols for structurally similar bromopyridines and serve as a robust starting point for optimization.[12][13]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, which are prevalent in pharmaceuticals.[14][15][16] This reaction enables the coupling of 4-(4-Bromopyridin-3-yl)morpholine with a diverse range of primary and secondary amines.

-

Reaction Setup:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base (e.g., NaOt-Bu or Cs₂CO₃) to a dry Schlenk tube or reaction vial.

-

Add 4-(4-Bromopyridin-3-yl)morpholine (1.0 equiv).

-

Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).[14][15]

-

-

Reagent Addition:

-

Reaction Execution:

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[14]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[14]

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and then with brine.[14]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.[14]

-

| Entry | Amine | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) |

| 1 | Aniline | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2) | Toluene | 100 |

| 2 | Piperidine | Pd(OAc)₂ (2) / RuPhos (4) | NaOt-Bu (1.5) | Dioxane | 90 |

| 3 | Benzylamine | Pd-G3-Xantphos (2) | Cs₂CO₃ (2) | Toluene | 110 |

| 4 | N-Methylaniline | Pd₂(dba)₃ (2) / P(o-Tol)₃ (5) | NaOt-Bu (1.4) | Toluene | 100 |

*Conditions are based on general protocols for bromopyridine amination and should be optimized for specific substrates.[14][15][16]

Application Case Study: Kinase Inhibitor Design

The pyridyl-morpholine scaffold is frequently found in kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[19][20][21] Molecules derived from 4-(4-Bromopyridin-3-yl)morpholine are ideally suited to target such enzymes.

-

Pharmacophore Role: The morpholine group can serve as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket.[2]

-

Selectivity and Potency: The substituents installed at the 4-position via Suzuki or other cross-coupling reactions can extend into solvent-exposed regions or specific sub-pockets of the active site, providing the necessary potency and selectivity for the target kinase over other related kinases.[22]

Signaling Pathway Visualization: PI3K/Akt/mTOR

Caption: PI3K/Akt/mTOR pathway with targeted inhibition.

Conclusion

4-(4-Bromopyridin-3-yl)morpholine is a high-value building block for contemporary drug discovery. Its pre-installed morpholine ring offers a proven method for enhancing the pharmacokinetic profile of a molecule, while the reactive bromine handle provides a gateway to rapid and diverse structural elaboration.[1][4] The robust and predictable reactivity in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows research scientists to efficiently generate libraries of novel compounds for biological screening.[11][14] By combining a PK-modulating element with a versatile synthetic handle, this reagent empowers drug development professionals to accelerate the journey from hit identification to lead optimization.

References

- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.

- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.

- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. Benchchem.

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.

- Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. Benchchem.

- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

- Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (March 04 2026).

- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH.

- Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.

- Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (September 01 2022).

- A practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (February 28 2016).

- Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience - ACS Publications. (January 18 2021).

- Buchwald–Hartwig amination. Grokipedia.

- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. (April 27 2007).

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. (March 15 2020).

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (February 21 2020).

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (July 06 2023).

- (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate.

- Synthesis and SAR of Novel 4-morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-kinase Inhibitors. PubMed. (April 22 2010).

- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. (October 16 2025).

- A Comparative Analysis of (3-Bromopyridin-4-YL)methanol and Its Isomers in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00100A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. grokipedia.com [grokipedia.com]

- 17. acs.figshare.com [acs.figshare.com]

- 18. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Purification of 4-(4-Bromopyridin-3-yl)morpholine

Introduction

4-(4-Bromopyridin-3-yl)morpholine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The substituted pyridine and morpholine moieties are common scaffolds in a wide range of biologically active compounds.[1][2] The bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular libraries for screening.[3] Given its importance, the ability to obtain this compound in high purity is critical for the synthesis of downstream targets and the reliability of biological data.

This document provides a detailed protocol for the purification of crude 4-(4-Bromopyridin-3-yl)morpholine, focusing on column chromatography as the primary method. It also addresses common challenges and offers troubleshooting strategies to ensure a high-purity final product.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties for 4-(4-Bromopyridin-3-yl)morpholine is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C9H11BrN2O | |

| Molecular Weight | 243.1 g/mol | [4] |

| Appearance | Solid (form may vary) | |

| Storage | Inert atmosphere, 2-8°C |

Safety and Handling

4-(4-Bromopyridin-3-yl)morpholine and its isomers are classified as irritants.[5][6] The related compound, 4-(6-Bromopyridin-3-yl)morpholine, is harmful if swallowed and harmful to aquatic life.[4] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.[7][8] Avoid inhalation of dust and contact with skin and eyes.[6] In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[6]

Purification Protocol: Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying 4-(4-Bromopyridin-3-yl)morpholine from common impurities generated during its synthesis.[9][10] These impurities may include unreacted starting materials, byproducts from side reactions, or residual catalysts.

Materials and Reagents

-

Crude 4-(4-Bromopyridin-3-yl)morpholine

-

Silica gel (for flash chromatography, 230-400 mesh)

-

Hexanes (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Dichloromethane (ACS grade or higher)

-

Triethylamine (optional, for neutralizing silica gel)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Glass column for flash chromatography

-

Collection tubes or flasks

-